Cas no 104443-44-9 (Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI))
![Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI) structure](https://fr.kuujia.com/scimg/cas/104443-44-9x500.png)
104443-44-9 structure
Nom du produit:Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI)
Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI)
- Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy...
- Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]
- Urdamycin D
- (1R)-1,5-anhydro-2,6-dideoxy-3-O-{(2S,5S,6S)-5-[(2,6-dideoxy-beta-D-arabino-hexopyranosyl)oxy]-6-methyltetrahydro-2H-pyran-2-yl}-1-[(9aR,11R,13aS)-6,9a,11-trihydroxy-13a-{[(2S,5S,6S)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-3-(1H-indol-3-yl)-11-methyl-2,7,13-trioxo-2,7,9a,10,11,12,13,13a-octahydrobenzo[de]naphtho[2,1-h]chromen-5-yl]-D-arabino-hexitol
- 104443-44-9
- (3S,6R,8R,18E)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,12,14-tetrahydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-indol-3-ylidene-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,12,14,16-hexaene-4,19-dione
- (3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(1H-indol-3-yl)-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,13,15,17-hexaene-4,12,19-trione
-
- Piscine à noyau: InChI=1S/C53H61NO18/c1-22-32(55)10-12-39(66-22)72-53-37(57)19-51(5,63)21-52(53,64)15-14-27-44(53)49-42-29(41(50(62)71-49)30-20-54-31-9-7-6-8-26(30)31)16-28(48(61)43(42)47(27)60)35-18-36(46(59)25(4)65-35)70-38-13-11-34(23(2)67-38)69-40-17-33(56)45(58)24(3)68-40/h6-9,14-16,20,22-25,32-36,38-40,45-46,54-56,58-59,61,63-64H,10-13,17-19,21H2,1-5H3/t22-,23-,24+,25+,32-,33+,34-,35+,36+,38-,39-,40-,45+,46+,51-,52-,53-/m0/s1
- La clé Inchi: FHCQDSRDFSOQAV-BHPMGVOKSA-N
- Sourire: O[C@@H]1[C@@H](C)O[C@@H](O[C@H]2CC[C@H](O[C@H]3[C@H](O)[C@@H](C)O[C@@H](C4=CC5C6=C(C7=C(C(=O)C6=C4O)C=C[C@@]4(C[C@@](CC(=O)[C@]74O[C@H]4CC[C@H](O)[C@H](C)O4)(C)O)O)OC(C=5C4=CNC5=CC=CC=C45)=O)C3)O[C@H]2C)C[C@H]1O
Propriétés calculées
- Qualité précise: 999.38886410g/mol
- Masse isotopique unique: 999.38886410g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 8
- Nombre de récepteurs de liaison hydrogène: 19
- Comptage des atomes lourds: 72
- Nombre de liaisons rotatives: 7
- Complexité: 2160
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 17
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.3
- Surface topologique des pôles: 282Ų
Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI) Littérature connexe
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
104443-44-9 (Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI)) Produits connexes
- 304889-79-0((5E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxyphenyl)methylidene-4,5-dihydro-1,3-thiazol-4-one)
- 886941-87-3(N-(4-bromophenyl)-2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide)
- 866589-60-8(8-(4-ethylbenzoyl)-6-(4-fluorophenyl)methyl-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one)
- 1803724-30-2(2-Bromo-1-(3-ethyl-5-iodophenyl)propan-1-one)
- 377727-87-2(Preladenant)
- 1805507-66-7(3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-acetonitrile)
- 24775-43-7(1-Allyl-3-(pyridin-3-yl)thiourea)
- 20754-24-9((Z)-Methyl 3-(4-chlorophenyl)acrylate)
- 2361682-97-3(N-[2-[(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl]-N-ethyl-2-propenamide)
- 1807298-92-5(Ethyl 2-cyano-4-fluoro-5-methylphenylacetate)
Fournisseurs recommandés
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot

上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot

atkchemica
Membre gold
Fournisseur de Chine
Réactif

Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot

Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
